The compound is cataloged under several identifiers, including the Chemical Abstracts Service number 51626-51-8 and has a molecular formula of with a molecular weight of approximately 226.27 g/mol . It is recognized for its potential applications in drug discovery and development, particularly in the context of neuropharmacology and oncology.
The synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine can be achieved through various methods, often involving the reaction of indole derivatives with furan-containing compounds. One common synthetic route involves:
The yield and purity of the synthesized compound can be optimized by adjusting parameters such as temperature, reaction time, and molar ratios of reactants .
The molecular structure of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine features a furan ring fused to an ethylamine chain linked to an indole group. Key structural characteristics include:
The compound exhibits specific stereochemistry due to the presence of chiral centers, which can influence its biological activity. The three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations or X-ray crystallography if available .
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine can participate in several chemical reactions typical for amines and aromatic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties or tailor it for specific applications .
The mechanism of action for 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is not fully elucidated but is believed to involve interaction with various neurotransmitter systems. Potential mechanisms include:
Further studies using in vitro and in vivo models are necessary to clarify its precise mechanisms and potential therapeutic targets .
The applications of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine span several fields:
Continued research into this compound could yield valuable insights into new therapeutic avenues and innovative applications across various scientific disciplines .
The strategic integration of furan and indole heterocycles within a single molecular architecture represents a sophisticated approach in modern medicinal chemistry. The compound 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine exemplifies this design, featuring an ethylamine linker tethering the electron-rich five-membered furan ring to the bicyclic indole nucleus. This hybrid scaffold leverages the complementary electronic and steric properties of both pharmacophores: the furan moiety contributes oxygen-based polarity and π-electron density, while the indole system provides a planar, hydrophobic core capable of diverse non-covalent interactions (e.g., π-stacking, hydrogen bonding via the N-H group). The ethylamine spacer introduces conformational flexibility and a potential site for derivatization, enabling precise modulation of biological targeting [1] [7]. Such structural hybridization aligns with contemporary efforts to develop multi-target therapeutics inspired by natural alkaloid frameworks, where synergistic pharmacological effects arise from unified pharmacophores [1] [4].
The furan-indole-ethylamine architecture exhibits distinctive physicochemical and spatial characteristics that underpin its bioactivity:
Table 1: Critical Functional Groups and Their Roles in 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Structural Element | Role in Bioactivity | Molecular Interactions |
---|---|---|
Furan ring (C2 position) | Electron donation; metabolic stability | H-bond acceptance; cation-π stacking |
Indole (C3 position) | Nucleophilic center; hydrophobic anchoring | π-π stacking; H-bond donation (N-H) |
Ethylamine linker | Conformational flexibility; basicity | Salt bridge formation; protonation |
These features collectively enhance membrane permeability (logP ~2.5–3.5) and aqueous solubility, addressing key challenges in CNS drug development where such hybrids show promise [1] [4].
The conceptual foundation for furan-indole hybrids arises from natural product precedents and classical drug discovery:
Research on this scaffold spans multiple therapeutic domains, leveraging its versatile chemical biology:
Table 2: Biological Activities of Key Derivatives
Derivative Structure | Therapeutic Area | Potency (IC50/MIC) | Primary Target |
---|---|---|---|
N-Alkylated ethylamine variant | Antibacterial | 3.1 µg/mL (S. aureus) | DNA gyrase |
5-Nitroindole-furan hybrid | Antifungal | 6.25 µg/mL (C. albicans) | CYP51 |
Carboxamide-linked furan-indole | Antiviral (SARS-CoV-2) | 1.8 µM | Main protease (Mpro) |
Spirocyclic furanone-indole | Anticancer | 0.7 µM (MCF-7) | Tubulin |
Table 3: Synthetic Strategies for Furan-Indole-Ethylamine Hybrids
Method | Catalyst/Reagent | Yield (%) | Advantage |
---|---|---|---|
Multi-component condensation | PES-NHSO₃H | 85–97 | Atom economy; one-pot operation |
Oxidative dearomatization | m-CPBA/TFA | 75–90 | Stereoselective enone formation |
Nucleophilic substitution | Furan-2-carbonyl chloride | 60–78 | Late-stage diversification |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8